

In-Depth Technical Guide to the Spectroscopic Data of N-(4-iodophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>N</i> -(4- iodophenyl)cyclopropanecarboxa mide
Compound Name:	
Cat. No.:	B186092

[Get Quote](#)

This technical guide provides a comprehensive analysis of the spectroscopic data for **N-(4-iodophenyl)cyclopropanecarboxamide**, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis and characterization of this compound.

Introduction

N-(4-iodophenyl)cyclopropanecarboxamide (CAS No. 23779-17-1) is a versatile synthetic building block.^{[1][2][3][4][5][6][7]} Its structure, featuring a cyclopropylamide moiety attached to an iodinated phenyl ring, makes it a valuable precursor for introducing a cyclopropyl group into larger molecules and for engaging in cross-coupling reactions at the iodo-position. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound, providing a detailed interpretation based on its molecular structure.

Molecular Structure and Key Features

The molecular structure of **N-(4-iodophenyl)cyclopropanecarboxamide** dictates its characteristic spectroscopic signatures. The key features include:

- A 1,4-disubstituted (para) aromatic ring.
- An amide linkage (-CONH-).
- A cyclopropyl ring.
- An iodine atom attached to the phenyl ring.

These functional groups give rise to distinct signals in various spectroscopic analyses, which will be discussed in the subsequent sections.

Figure 1: Molecular structure of **N-(4-iodophenyl)cyclopropanecarboxamide**.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **N-(4-iodophenyl)cyclopropanecarboxamide** will exhibit characteristic signals for the aromatic, amide, and cyclopropyl protons.

- **Aromatic Protons (7.0 - 8.0 ppm):** The 1,4-disubstituted phenyl ring gives rise to a pair of doublets, a classic AA'BB' system. The protons ortho to the iodine atom will be deshielded compared to the protons ortho to the amide group.
- **Amide Proton (singlet, broad, ~8.0-9.0 ppm):** The NH proton typically appears as a broad singlet. Its chemical shift can be concentration and solvent dependent.
- **Cyclopropyl Protons (0.7 - 1.7 ppm):** The cyclopropyl ring protons will present as a complex multiplet. The methine proton (CH) attached to the carbonyl group will be the most deshielded of the cyclopropyl protons. The four methylene protons (CH₂) will be diastereotopic and will likely appear as two separate multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Aromatic (ortho to I)	~ 7.6 - 7.8	d
Aromatic (ortho to NH)	~ 7.4 - 7.6	d
Amide (NH)	~ 8.0 - 9.0	s (br)
Cyclopropyl (CH)	~ 1.5 - 1.7	m
Cyclopropyl (CH ₂)	~ 0.8 - 1.2	m

The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

- **Carbonyl Carbon (~170-175 ppm):** The amide carbonyl carbon is significantly deshielded and appears in the downfield region of the spectrum.
- **Aromatic Carbons (90 - 150 ppm):** Six distinct signals are expected for the aromatic carbons. The carbon bearing the iodine atom (C-I) will be at a higher field (~90-100 ppm) due to the heavy atom effect. The carbon attached to the nitrogen atom (C-N) will be deshielded (~135-145 ppm).
- **Cyclopropyl Carbons (5 - 20 ppm):** The cyclopropyl carbons resonate at a characteristically high field. The methine carbon will be more deshielded than the two equivalent methylene carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (ppm)
C=O	~ 172
Aromatic (C-N)	~ 138
Aromatic (CH ortho to I)	~ 137
Aromatic (CH ortho to NH)	~ 121
Aromatic (C-I)	~ 87
Cyclopropyl (CH)	~ 15
Cyclopropyl (CH ₂)	~ 8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **N-(4-iodophenyl)cyclopropanecarboxamide** will be dominated by absorptions from the amide and aromatic moieties.

- N-H Stretch (3300 - 3500 cm⁻¹): A sharp to moderately broad peak corresponding to the stretching vibration of the N-H bond of the secondary amide.
- C-H Stretch (Aromatic) (3000 - 3100 cm⁻¹): Peaks in this region are characteristic of C-H bonds on the phenyl ring.
- C-H Stretch (Cyclopropyl) (3000 - 3100 cm⁻¹): The C-H stretching vibrations of the cyclopropyl ring also appear in this region, often overlapping with the aromatic C-H stretches.
- C=O Stretch (Amide I) (1630 - 1680 cm⁻¹): A strong, sharp absorption due to the carbonyl stretching vibration of the amide. This is a very characteristic peak.
- N-H Bend (Amide II) (1510 - 1570 cm⁻¹): A medium to strong absorption arising from the in-plane bending of the N-H bond coupled with C-N stretching.
- C=C Stretch (Aromatic) (1400 - 1600 cm⁻¹): Several peaks of variable intensity corresponding to the stretching vibrations of the carbon-carbon bonds within the phenyl ring.

- C-N Stretch (1200 - 1350 cm^{-1}): The stretching vibration of the carbon-nitrogen single bond.
- C-I Stretch (480 - 610 cm^{-1}): A weak to medium absorption in the fingerprint region corresponding to the carbon-iodine bond stretch.

Table 3: Key IR Absorption Frequencies

Functional Group	Vibration Mode	Typical Wavenumber (cm^{-1})
N-H	Stretch	3300 - 3500
C=O	Stretch (Amide I)	1630 - 1680
N-H	Bend (Amide II)	1510 - 1570
C-I	Stretch	480 - 610

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **N-(4-iodophenyl)cyclopropanecarboxamide** ($\text{C}_{10}\text{H}_{10}\text{INO}$), the expected monoisotopic mass is approximately 286.98 g/mol .[8]

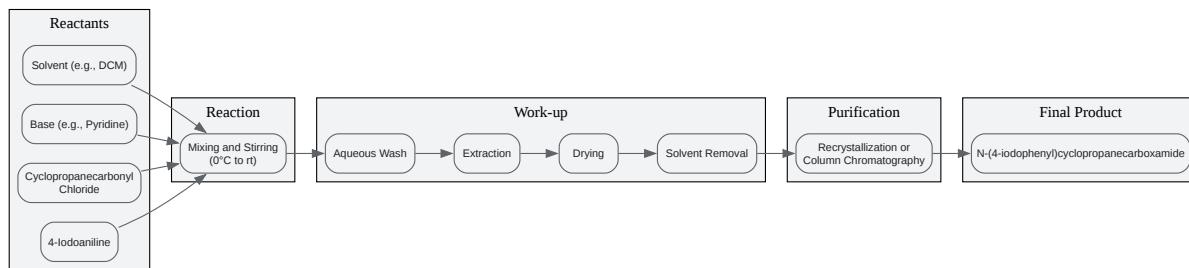

- Molecular Ion Peak ($[\text{M}]^+$): A prominent peak at $\text{m/z} \approx 287$ will be observed, corresponding to the intact molecule. The isotopic pattern of iodine (^{127}I is 100% abundant) will simplify the molecular ion region.
- Key Fragmentation Pathways:
 - Loss of the cyclopropyl group: $[\text{M} - \text{C}_3\text{H}_5]^+$
 - Loss of the cyclopropanecarbonyl group: $[\text{M} - \text{C}_4\text{H}_5\text{O}]^+$
 - Cleavage of the amide bond to give the 4-iodophenylaminyl radical cation.
 - Formation of the cyclopropanecarbonyl cation.

Table 4: Predicted Mass Spectrometry Data

Ion	m/z (Predicted)
[M+H] ⁺	287.9880
[M+Na] ⁺	309.9699
[M-H] ⁻	285.9734

Experimental Protocol: Synthesis of N-(4-iodophenyl)cyclopropanecarboxamide

The synthesis of **N-(4-iodophenyl)cyclopropanecarboxamide** is typically achieved through the acylation of 4-iodoaniline with cyclopropanecarbonyl chloride. This method is reliable and generally proceeds in high yield.

[Click to download full resolution via product page](#)

Figure 2: General workflow for the synthesis of **N-(4-iodophenyl)cyclopropanecarboxamide**.

Step-by-Step Methodology:

- **Dissolution:** To a solution of 4-iodoaniline (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask, add a base such as pyridine or triethylamine (1.1 eq.).
- **Cooling:** Cool the reaction mixture to 0 °C in an ice bath with stirring.
- **Acylation:** Add cyclopropanecarbonyl chloride (1.05 eq.) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford **N-(4-iodophenyl)cyclopropanecarboxamide** as a solid.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of **N-(4-iodophenyl)cyclopropanecarboxamide**. The distinct signals in the ¹H NMR, ¹³C NMR, and IR spectra, coupled with the molecular weight information from mass spectrometry, allow for unambiguous confirmation of the compound's structure. The provided synthesis protocol offers a reliable method for its preparation. This comprehensive guide serves as a valuable resource for scientists working with this important chemical intermediate.

References

- Reagentia. **N-(4-iodophenyl)cyclopropanecarboxamide** (1 x 100 mg). [\[Link\]](#)
- Reagentia. **N-(4-iodophenyl)cyclopropanecarboxamide** (1 x 5 g). [\[Link\]](#)
- PubChemLite. **N-(4-iodophenyl)cyclopropanecarboxamide** (C₁₀H₁₀INO). [\[Link\]](#)
- ChemUniverse. **N-(4-iodophenyl)cyclopropanecarboxamide** [P76062]. [\[Link\]](#)

- MySkinRecipes. **N-(4-iodophenyl)cyclopropanecarboxamide**. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. rsc.org [rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. rsc.org [rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. parchem.com [parchem.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. aboundchem.com [aboundchem.com]
- 8. PubChemLite - N-(4-iodophenyl)cyclopropanecarboxamide (C₁₀H₁₀INO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of N-(4-iodophenyl)cyclopropanecarboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186092#spectroscopic-data-nmr-ir-ms-for-n-4-iodophenyl-cyclopropanecarboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com